molecular formula C10H12O3 B3056006 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol CAS No. 68281-26-5

3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol

Cat. No. B3056006
Key on ui cas rn: 68281-26-5
M. Wt: 180.2 g/mol
InChI Key: HWYICNJWLYVBPJ-UHFFFAOYSA-N
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Patent
US04397860

Procedure details

A mixture (23.7 g) of 2-hydroxymethyl-2-methyl-1,4-benzodioxan and 3-hydroxy-3-methyl-2H-1,5-benzodioxepine (~3:1 ratio; prepared according to the method of A. Salimbeni, E. Manghisi, J. Heterocyclic Chem., 17, 489, 1980) was stirred with 1 N aqueous sodium hydroxide solution (135 ml) and cooled to 0°-10°. A solution of potassium permanganate (42 g) in water (165 ml) was added slowly so that the temperature was maintained below 10°. After 48 hours at room temperature the mixture was filtered and the filtrate acidified with 1 M aqueous sulphuric acid and extracted with methylene chloride. The extracts were washed with aqueous sodium bicarbonate solution and the aqueous layer was acidified with sulphuric acid. Extraction with methylene chloride followed by washing, drying and evaporation of the extracts gave the carboxylic acid (11.5 g); m.p. 125°-129.5°.
Quantity
23.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
135 mL
Type
reactant
Reaction Step Four
Quantity
42 g
Type
reactant
Reaction Step Five
Name
Quantity
165 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1([CH3:13])[O:8][C:7]2[CH:9]=[CH:10][CH:11]=[CH:12][C:6]=2[O:5][CH2:4]1.[OH:14]C1(C)COC2C=CC=CC=2OC1.[OH-].[Na+].[Mn]([O-])(=O)(=O)=O.[K+]>O>[CH3:13][C:3]1([C:2]([OH:14])=[O:1])[O:8][C:7]2[CH:9]=[CH:10][CH:11]=[CH:12][C:6]=2[O:5][CH2:4]1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
23.7 g
Type
reactant
Smiles
OCC1(COC2=C(O1)C=CC=C2)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1(COC2=C(OC1)C=CC=C2)C
Step Three
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
135 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
42 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Name
Quantity
165 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0°-10°
TEMPERATURE
Type
TEMPERATURE
Details
was maintained below 10°
FILTRATION
Type
FILTRATION
Details
After 48 hours at room temperature the mixture was filtered
Duration
48 h
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
WASH
Type
WASH
Details
The extracts were washed with aqueous sodium bicarbonate solution
EXTRACTION
Type
EXTRACTION
Details
Extraction with methylene chloride
WASH
Type
WASH
Details
by washing
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
evaporation of the extracts

Outcomes

Product
Name
Type
product
Smiles
CC1(COC2=C(O1)C=CC=C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 11.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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